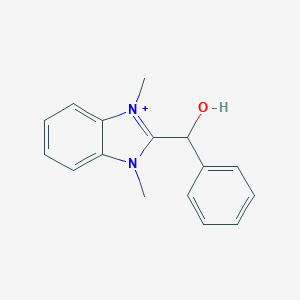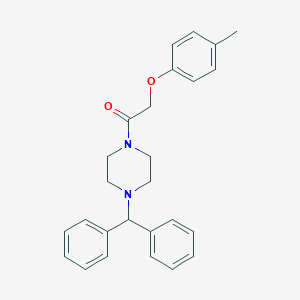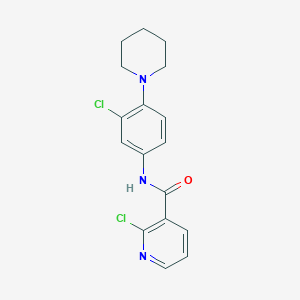![molecular formula C21H25N3O B252695 N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as AOP-Ru, is a ruthenium-based compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of a family of compounds known as metal-based drugs or metallodrugs, which have shown promising results in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood, but it is believed to involve the transfer of electrons from the ruthenium center to the pyrimidine moiety of the compound. This electron transfer process leads to the formation of reactive oxygen species (ROS), which can cause damage to DNA and other cellular components. N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be due to the generation of ROS.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of enzyme activity. N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its high stability, which makes it suitable for use in a wide range of experimental conditions. N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of new analogs of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine with improved properties, such as increased solubility or enhanced activity against specific targets. Another area of interest is the exploration of the use of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further research into the mechanism of action of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, which could lead to a better understanding of its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves the reaction of ruthenium trichloride with 2-aminoadamantane and 3-(2-pyrimidinyloxy)benzylamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions, but it is usually around 50-60%.
Applications De Recherche Scientifique
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has shown promising results in the treatment of cancer and infectious diseases. In biochemistry, N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used to develop new materials with unique properties.
Propriétés
Nom du produit |
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Formule moléculaire |
C21H25N3O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C21H25N3O/c1-3-14(12-19(4-1)25-21-22-5-2-6-23-21)13-24-20-17-8-15-7-16(10-17)11-18(20)9-15/h1-6,12,15-18,20,24H,7-11,13H2 |
Clé InChI |
YSXVOCPNSJQGEP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)

